molecular formula C27H28O6 B3025981 Aspulvinone O CAS No. 914071-54-8

Aspulvinone O

Cat. No.: B3025981
CAS No.: 914071-54-8
M. Wt: 448.5 g/mol
InChI Key: IAHWCROWFXOMDG-MSXFZWOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Aspulvinone O undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the aromatic rings.

    Substitution: Substitution reactions can occur on the aromatic rings, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct bioactivities and properties .

Comparison with Similar Compounds

  • Aspulvinone E
  • Aspulvinone P
  • Aspulvinone Q
  • Aspulvinone R
  • Compound 60
  • Compound 61

Aspulvinone O stands out among its analogues for its specific bioactivity and potential therapeutic applications.

Biological Activity

Aspulvinone O (AO) is a naturally occurring compound derived from the fungus Aspergillus terreus, which has garnered attention for its significant biological activities, particularly as an inhibitor of glutamate oxaloacetate transaminase 1 (GOT1). This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Inhibition of GOT1
this compound has been identified as a potent inhibitor of GOT1, an enzyme that plays a crucial role in glutamine metabolism. Cancer cells, especially pancreatic ductal adenocarcinoma (PDAC) cells, exhibit a dependency on glutamine for their growth and survival. By inhibiting GOT1, AO disrupts the metabolic pathways that cancer cells rely on, leading to increased oxidative stress and reduced cell proliferation. The binding affinity of AO to GOT1 has been confirmed through various methods including virtual docking and cellular thermal shift assays, demonstrating its potential as a therapeutic agent against PDAC .

Biological Activities

Antitumor Properties
Research indicates that AO significantly reduces the proliferation of PDAC cells both in vitro and in vivo. In xenograft models, treatment with AO resulted in decreased tumor growth, highlighting its potential as an anti-tumor agent. The compound's ability to sensitize cancer cells to oxidative stress further supports its role in cancer therapy .

Antidiabetic Effects
In addition to its anticancer properties, this compound has shown promise in managing hyperglycemia. Studies have revealed that AO exhibits inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can lead to lower postprandial blood glucose levels, making AO a candidate for diabetes management .

Summary of Key Studies

Study ReferenceFindings
Identified AO as a potent GOT1 inhibitor; demonstrated anti-tumor effects in PDAC models.
Showed AO's α-glucosidase inhibitory activity; potential for managing postprandial hyperglycemia.
Explored the mechanism of AO's action on ROS levels and its impact on cancer cell metabolism.

Case Studies

  • Pancreatic Ductal Adenocarcinoma (PDAC) : A study conducted on PDAC cell lines demonstrated that AO effectively inhibits cell growth by targeting GOT1, leading to enhanced oxidative stress and apoptosis in cancer cells .
  • Diabetes Management : In vivo studies involving diabetic mice indicated that AO significantly suppressed increases in blood glucose levels after meals by inhibiting α-glucosidase activity .

Properties

IUPAC Name

(5Z)-3-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O6/c1-15(2)5-8-18-11-17(7-10-21(18)28)12-24-26(31)25(27(32)33-24)20-13-19(9-6-16(3)4)22(29)14-23(20)30/h5-7,10-14,28-31H,8-9H2,1-4H3/b24-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHWCROWFXOMDG-MSXFZWOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=C(C=C1O)O)C2=C(C(=CC3=CC(=C(C=C3)O)CC=C(C)C)OC2=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=CC(=C(C=C1O)O)C2=C(/C(=C/C3=CC(=C(C=C3)O)CC=C(C)C)/OC2=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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